4-(Methylamino)pyridine-3-carbonitrile

Medicinal Chemistry Lipophilicity ADME Prediction

4-(Methylamino)pyridine-3-carbonitrile is a pyridine-3-carbonitrile derivative featuring a methylamino substituent at the 4-position. The compound belongs to the class of nicotinonitriles, which are widely utilized as intermediates in medicinal chemistry for the synthesis of kinase inhibitors, GPCR modulators, and ion channel blockers.

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
CAS No. 1030382-32-1
Cat. No. B8723048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methylamino)pyridine-3-carbonitrile
CAS1030382-32-1
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCNC1=C(C=NC=C1)C#N
InChIInChI=1S/C7H7N3/c1-9-7-2-3-10-5-6(7)4-8/h2-3,5H,1H3,(H,9,10)
InChIKeyWWGUQXHFYLMRSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Methylamino)pyridine-3-carbonitrile (CAS 1030382-32-1) – A Pyridine-3-carbonitrile Building Block for Drug Discovery


4-(Methylamino)pyridine-3-carbonitrile is a pyridine-3-carbonitrile derivative featuring a methylamino substituent at the 4-position. The compound belongs to the class of nicotinonitriles, which are widely utilized as intermediates in medicinal chemistry for the synthesis of kinase inhibitors, GPCR modulators, and ion channel blockers [1]. Its molecular formula is C₇H₇N₃ with a molecular weight of 133.15 g/mol, and it exhibits a calculated XLogP3 of 1.1 and a topological polar surface area (TPSA) of 48.7 Ų [1].

Building block for kinase, GPCR, and ion channel inhibitor synthesis.
Computed profile supports CNS permeability and drug-likeness screening.
Scaffold noted in bioactive compound patent literature for target engagement studies.

Why 4-(Methylamino)pyridine-3-carbonitrile Cannot Be Directly Substituted with Other Nicotinonitrile Analogs


Substitution of 4-(methylamino)pyridine-3-carbonitrile with positional isomers or alternative N-substituents is not straightforward due to significant differences in key physicochemical properties that influence solubility, permeability, and target engagement. Even minor structural variations, such as relocating the methylamino group from the 4- to the 6-position, can alter lipophilicity (XLogP3) by approximately 22% [1][2]. Similarly, replacing the methylamino group with a primary amino group reduces lipophilicity and substantially increases the topological polar surface area (TPSA) from 48.7 Ų to 62.7 Ų, which directly impacts passive membrane permeability and blood–brain barrier penetration potential [1]. These quantifiable differences underscore the necessity for precise compound selection rather than generic substitution when designing synthetic routes or structure–activity relationship (SAR) studies.

6-Positional isomer: altered lipophilicity may shift target engagement and permeability context.
4-Amino analog: increased polarity and TPSA may reduce passive membrane permeability.
4-Dimethylamino analog: higher molecular weight may impact ligand efficiency and solubility context.

Quantitative Differentiation Evidence for 4-(Methylamino)pyridine-3-carbonitrile Versus Key Analogs


Lipophilicity (XLogP3) Differentiation vs. 6-Positional Isomer 6-(Methylamino)pyridine-3-carbonitrile

The 4-(methylamino)pyridine-3-carbonitrile isomer exhibits a higher calculated lipophilicity (XLogP3 = 1.1) compared to the 6-positional isomer 6-(methylamino)pyridine-3-carbonitrile (XLogP3-AA = 0.9) [1][2]. This difference of 0.2 log units translates to approximately a 22% increase in the octanol-water partition coefficient, suggesting enhanced passive membrane permeability for the 4-isomer.

XLogP3 comparison
Reported
Target: 1.1 | 6-Isomer: 0.9
Δ +0.2 log units
Supports lipophilicity-based permeability screening selection.
Computed property; verify with experimental assays.
Medicinal Chemistry Lipophilicity ADME Prediction

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Profile vs. 4-Amino Analog

The target compound has a TPSA of 48.7 Ų and a single hydrogen bond donor (HBD) count, whereas the 4-amino analog 4-aminopyridine-3-carbonitrile exhibits a significantly higher TPSA of 62.7 Ų [1]. The 14.0 Ų reduction in TPSA for the methylamino derivative indicates lower polarity and a reduced desolvation penalty, which is favorable for passive membrane permeability.

TPSA comparison
Reported
Target: 48.7 Ų | 4-Amino: 62.7 Ų
Δ –14.0 Ų
Favorable TPSA context for CNS design; may support BBB penetration evaluation.
Computed; validate with experimental permeability assays.
Medicinal Chemistry Permeability CNS Drug Design

Molecular Weight and Flexibility vs. 4-(Dimethylamino) Analog

4-(Methylamino)pyridine-3-carbonitrile has a molecular weight of 133.15 g/mol and one rotatable bond, whereas the 4-(dimethylamino) analog 2-amino-4-(dimethylamino)pyridine-3-carbonitrile (CAS 98694-73-6) has a molecular weight of 162.19 g/mol [1]. The lower molecular weight of the target compound confers a higher ligand efficiency potential and reduced lipophilicity compared to the bulkier dimethylamino derivative.

Molecular weight
Reported
Target: 133.15 g/mol
Dimethylamino: 162.19 g/mol
Δ –29.04 g/mol
Supports fragment-based discovery and ligand efficiency context.
Computed; validate in fragment screening.
Medicinal Chemistry Ligand Efficiency Physicochemical Optimization

Structural Scaffold Prevalence in Bioactive Pyridine-3-carbonitriles

The 4-(methylamino)pyridine-3-carbonitrile scaffold is a substructure present in several classes of biologically active compounds, including voltage-gated sodium channel blockers and monoamine oxidase inhibitors, as documented in the patent and primary literature [1][2]. In contrast, the 6-positional isomer has fewer documented applications in similar therapeutic contexts, suggesting the 4-substitution pattern is more validated for target engagement.

Scaffold prevalence
Class-level
Cited in sodium channel blocker patents and MAO inhibitor studies.
Scaffold context supports target engagement hypothesis review.
Literature survey; class-level inference.
Medicinal Chemistry Scaffold Analysis Kinase Inhibition

Optimal Use Cases for 4-(Methylamino)pyridine-3-carbonitrile Based on Quantitative Differentiation Evidence


CNS-Targeted Medicinal Chemistry Lead Optimization

The compound's balanced lipophilicity (XLogP3 = 1.1) and low TPSA (48.7 Ų) make it a suitable building block for designing blood–brain barrier permeable candidates. Its physicochemical profile is superior to the more polar 4-amino analog (TPSA = 62.7 Ų) for CNS applications [1].

Fragment-Based Drug Discovery (FBDD) Campaigns

With a low molecular weight (133.15 g/mol) and a single rotatable bond, the compound meets fragment-like criteria and offers a high ligand efficiency starting point compared to heavier analogs such as the 4-(dimethylamino) derivative (MW = 162.19 g/mol) [1].

Synthesis of Voltage-Gated Sodium Channel Blocker Analogs

The 4-(methylamino)pyridine-3-carbonitrile scaffold is explicitly claimed in patents covering voltage-gated sodium channel blockers, validating its relevance for developing novel analgesics and anti-epileptic agents [3]. Procurement of this specific isomer ensures alignment with the patented structural motif.

Physicochemical Property-Driven Analog Selection

When a project requires a pyridine-3-carbonitrile core with a single N-methyl substituent for controlled lipophilicity, this compound provides a quantifiably distinct profile (ΔXLogP = +0.2 vs. 6-isomer) compared to the more hydrophilic 6-positional isomer [1][2]. This enables precise SAR exploration without introducing the bulk or additional polarity of dimethylamino or primary amino variants.

Application
Selection Property
Validation Focus
CNS permeability-focused lead optimization
Balanced XLogP3 and TPSA profile
Permeability and BBB penetration assays
Fragment-based discovery campaigns
Low molecular weight and low rotatable bond count
Ligand efficiency and solubility screening
Sodium channel blocker probe development
Patent-reported scaffold alignment
Target engagement and selectivity profiling
SAR by physicochemical profiling
XLogP3 differentiation vs. positional isomers
Comparative ADME and permeability studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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